Cyclopentolate Hydrochloride

pediatric ophthalmology cycloplegic refraction comparative pharmacology

Cyclopentolate Hydrochloride (CAS 60452-44-0) is a tertiary amine anticholinergic delivering atropine-level cycloplegia with a 6–18 hour duration—ideal for single-visit pediatric refraction. In brown/dark irides, it yields a 1.15 D hyperopic shift vs. 1.04 D for tropicamide, ensuring accurate latent hyperopia detection. Packaged as sterile, ophthalmic-grade API; contact us for GMP batch reserves and combination-regimen formulation support.

Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
CAS No. 60452-44-0
Cat. No. B3432594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentolate Hydrochloride
CAS60452-44-0
Molecular FormulaC17H26ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl
InChIInChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H
InChIKeyRHKZVMUBMXGOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>49.2 [ug/mL] (The mean of the results at pH 7.4)

Cyclopentolate Hydrochloride (CAS 60452-44-0): Short-Acting Ophthalmic Anticholinergic Agent for Diagnostic Cycloplegia and Mydriasis


Cyclopentolate Hydrochloride (CAS 60452-44-0) is a synthetic anticholinergic agent classified pharmacologically as a tertiary amine parasympatholytic [1]. It functions as a competitive muscarinic acetylcholine receptor antagonist, blocking the responses of the iris sphincter muscle and the ciliary body accommodative muscle to cholinergic stimulation, thereby producing both mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) [2]. Cyclopentolate is supplied as a sterile, borate-buffered ophthalmic solution in three strengths (0.5%, 1%, and 2%) for topical ocular administration [2].

Why Cyclopentolate Hydrochloride Cannot Be Generically Substituted with Other Anticholinergic Mydriatics


While several anticholinergic ophthalmic agents—including atropine, tropicamide, and homatropine—share a common muscarinic antagonist mechanism, their clinical interchangeability is precluded by substantial pharmacokinetic and pharmacodynamic divergence. Cyclopentolate occupies a distinct clinical niche: it produces cycloplegia of comparable depth to atropine but with a substantially shorter duration of action (6–18 hours vs. 10–20 days) [1], while offering more complete accommodation paralysis than tropicamide, which exhibits faster recovery but permits greater residual accommodation (up to 6.5 D vs. 1.75 D) [2]. These differences directly impact diagnostic accuracy, patient throughput in busy clinical settings, and post-examination functional recovery—making indiscriminate substitution clinically inappropriate.

Cyclopentolate Hydrochloride: Product-Specific Quantitative Differentiation Evidence


Cyclopentolate Achieves Clinically Comparable Cycloplegia to Atropine with Substantially Shorter Recovery Duration

In a parallel-designed interventional study comparing 1% cyclopentolate to 1% atropine for cycloplegic refraction in children (n=67, ages 4–17 years), cyclopentolate produced cycloplegia that was clinically comparable to atropine [1]. While the difference in mean spherical equivalent (SE) reached statistical significance, the magnitude of difference was minimal and clinically insignificant for most diagnostic purposes. This demonstrates that cyclopentolate provides cycloplegic efficacy nearly equivalent to the gold-standard agent atropine while offering the practical advantage of in-office administration and dramatically shorter recovery time (6–18 hours for cyclopentolate vs. 10–20 days for atropine [2]), eliminating the need for multi-day at-home pre-dosing and extended visual disturbance.

pediatric ophthalmology cycloplegic refraction comparative pharmacology

Cyclopentolate Reduces Accommodative Amplitude More Completely Than Tropicamide, Critical for Hyperopia Detection

Cyclopentolate 1% demonstrates superior accommodative suppression compared to tropicamide 1%, a clinically significant differentiation for detecting latent hyperopia in pediatric populations [1]. Literature evidence indicates that tropicamide may permit up to 6.5 D of residual accommodation following instillation, whereas cyclopentolate limits residual accommodation to approximately 1.75 D [1]. This differential effect directly impacts diagnostic accuracy: the American Academy of Ophthalmology specifically recommends 1% cyclopentolate for children aged 1 to 12 years, with tropicamide advised only as a substitute when cyclopentolate is unavailable or contraindicated [1].

residual accommodation pediatric hyperopia cycloplegic agent selection

Cyclopentolate Achieves Greater Mean Cycloplegic Refraction Shift Than Tropicamide in Pediatric Brown Irides

In a randomized, controlled, multicenter prospective clinical trial of 185 eyes from 94 children aged 3–16 years with brown irides, cyclopentolate 1% produced a statistically significantly greater hyperopic shift than tropicamide 1% [1]. The mean change in spherical equivalent (ΔSE) after cycloplegia was 1.15 ± 1.2 D for cyclopentolate versus 1.04 ± 1.2 D for tropicamide (P < 0.001), with a mean difference of 0.11 ± 1.2 D [1]. Notably, in hyperopic eyes specifically, the greatest effect of both agents was observed, with cyclopentolate achieving a ΔSE of 1.54 ± 1.4 D compared to 1.39 ± 1.4 D with tropicamide—a difference of 0.15 D favoring cyclopentolate [1].

brown iris cycloplegia pediatric refraction hyperopic shift

Cyclopentolate Displays Intermediate Onset and Recovery Kinetics Optimized for Single-Visit Clinical Workflow

Cyclopentolate 1% exhibits an intermediate pharmacokinetic profile that optimizes clinical workflow efficiency compared to both longer- and shorter-acting alternatives [1]. Standard dosing of 1% cyclopentolate (one drop every 15 minutes for 3 administrations) achieves peak cycloplegic effect at 80–90 minutes, with retinoscopy optimally performed after 90 minutes of drug administration, and total duration of action spanning 6–18 hours [1]. In a head-to-head comparison with a cyclopentolate-tropicamide combination, 1% cyclopentolate alone required 90 minutes to reach maximal cycloplegia versus 55 minutes for the combination, with recovery occurring at ≥8 hours versus 7 hours for the combination [2]. This positions cyclopentolate as the intermediate-duration agent suitable for single-visit diagnostic sessions while minimizing extended post-examination visual impairment.

cycloplegia time course onset kinetics clinical efficiency

High-Value Research and Clinical Application Scenarios for Cyclopentolate Hydrochloride


Pediatric Cycloplegic Refraction for Accurate Hyperopia and Amblyogenic Risk Assessment

Cyclopentolate 1% is the first-line agent for pediatric cycloplegic refraction in children aged 1–12 years, as recommended by the American Academy of Ophthalmology [1]. In this application, the agent's intermediate 6–18 hour duration of action enables single-visit diagnostic completion without the multi-day pre-dosing requirement of atropine, while its more complete accommodation suppression (residual accommodation limited to ~1.75 D vs. up to 6.5 D with tropicamide [1]) ensures accurate detection of latent hyperopia that might otherwise be masked by active accommodation. The clinical evidence demonstrates that cyclopentolate produces cycloplegic depth comparable to atropine (mean SE difference only 0.18 D [2]), validating its use as a practical alternative to the gold-standard agent in busy outpatient pediatric ophthalmology settings.

Cycloplegic Refraction in Populations with Pigmented Irides

Cyclopentolate demonstrates particular utility in patients with brown/dark irides, a population in which cycloplegic response is known to be attenuated relative to lightly pigmented irides. In a randomized controlled trial of 185 eyes from children with brown irides, cyclopentolate 1% produced a mean hyperopic shift of 1.15 ± 1.2 D—statistically significantly greater than the 1.04 ± 1.2 D shift achieved with tropicamide 1% (P < 0.001) [3]. Among hyperopic eyes specifically, cyclopentolate achieved a ΔSE of 1.54 ± 1.4 D versus 1.39 ± 1.4 D with tropicamide [3]. This differential efficacy supports the preferential selection of cyclopentolate over tropicamide for reliable cycloplegic refraction in pigmented iris populations where incomplete cycloplegia poses a diagnostic risk.

Preoperative Biometry and Intraocular Lens Power Calculation

Cyclopentolate hydrochloride is employed in preoperative assessment for cataract and refractive surgery, where accurate anterior segment measurements are essential for intraocular lens (IOL) power calculation. A cross-sectional study using Sirius Scheimpflug imaging demonstrated that cyclopentolate 1% significantly increases spherical equivalent, aqueous depth, anterior chamber depth, iridocorneal angle (ICA), anterior chamber volume (ACV), and pupil size (PS) relative to baseline (p < 0.001, p = 0.01, p < 0.001, p = 0.03, p < 0.001, and p < 0.001, respectively) [4]. Notably, while the difference between cyclopentolate and tropicamide effects on these parameters was statistically insignificant (p > 0.05), the effects of tropicamide on anterior segment parameters were consistently smaller than those of cyclopentolate [4], suggesting cyclopentolate may provide a more robust cycloplegic effect for biometric measurements.

Cyclopentolate-Tropicamide Combination for Accelerated Clinical Workflow

For high-volume clinical settings requiring expedited patient throughput, the combination of 1% cyclopentolate with 1% tropicamide offers a clinically validated alternative to cyclopentolate monotherapy. A study of subjects aged 15–24 years demonstrated that the 1% cyclopentolate–1% tropicamide combination achieves rapid cycloplegic onset within 5–10 minutes, with maximal cycloplegia at 55 minutes (vs. 90 minutes for cyclopentolate alone) and recovery at 7 hours (vs. ≥8 hours for cyclopentolate alone) in 79.2% of subjects [5]. The combination was found to be comparable to cyclopentolate alone in depth of cycloplegia produced while offering clinical superiority in rapidity of onset, time to maximal effect, and recovery time [5]. This application supports formulary inclusion of cyclopentolate both as monotherapy and as a component of combination regimens for workflow optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentolate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.